N-Ethyl-N-(1-hydroxyethyl)formamide N-Ethyl-N-(1-hydroxyethyl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17558269
InChI: InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3
SMILES:
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

N-Ethyl-N-(1-hydroxyethyl)formamide

CAS No.:

Cat. No.: VC17558269

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-(1-hydroxyethyl)formamide -

Specification

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name N-ethyl-N-(1-hydroxyethyl)formamide
Standard InChI InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3
Standard InChI Key IHYALPORFKQQIE-UHFFFAOYSA-N
Canonical SMILES CCN(C=O)C(C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Ethyl-N-(1-hydroxyethyl)formamide comprises a formamide backbone (HCONR₂) with an ethyl group (-CH₂CH₃) and a 1-hydroxyethyl group (-CH₂CH₂OH) bonded to the nitrogen atom. The hydroxyethyl moiety introduces polarity and hydrogen-bonding potential, influencing solubility and reactivity. Crystallographic studies of related hydroxyethyl-substituted formamides, such as N-(2,2,2-trichloro-1-hydroxyethyl)formamide, reveal extended hydrogen-bonding networks that stabilize molecular packing in the solid state . These interactions likely persist in N-Ethyl-N-(1-hydroxyethyl)formamide, affecting its melting point, solubility, and stability.

Spectroscopic Characterization

Key spectroscopic features include:

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch near 1650–1700 cm⁻¹ and broad hydroxyl (-OH) absorption between 3200–3600 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR signals for the hydroxyethyl proton (δ 4.8–5.2 ppm, exchangeable) and ethyl group protons (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂) .

  • Mass Spectrometry: A molecular ion peak at m/z 133.16 (C₅H₁₁NO₂⁺) confirms the molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct synthetic routes for N-Ethyl-N-(1-hydroxyethyl)formamide are sparsely documented, analogous methodologies for hydroxyethyl formamides suggest plausible pathways:

  • Ethanolamine and Ethyl Formate Condensation:
    Ethanolamine (HOCH₂CH₂NH₂) reacts with ethyl formate (HCOOEt) under controlled conditions. The hydroxyethylamine intermediate undergoes formylation, yielding the target compound.

    HOCH₂CH₂NH₂ + HCOOEtHCON(CH₂CH₂OH)(CH₂CH₃)+EtOH\text{HOCH₂CH₂NH₂ + HCOOEt} \rightarrow \text{HCON(CH₂CH₂OH)(CH₂CH₃)} + \text{EtOH}

    Reaction conditions (e.g., temperature, catalyst) remain unspecified in available literature but may parallel those for N-vinylformamide synthesis .

  • Reductive Amination:
    Glycolaldehyde (HOCH₂CHO) reacts with ethylamine (CH₃CH₂NH₂) under reducing conditions (e.g., NaBH₄), followed by formylation with formic acid.

Industrial Manufacturing

Large-scale production likely employs continuous-flow reactors to optimize yield and purity. A patent detailing N-vinylformamide synthesis offers indirect insights:

  • Key Reactants: Acetaldehyde, formamide, and cyclic anhydrides (e.g., succinic anhydride) are heated under pressure to form hydroxyethyl formamide (HEF) intermediates.

  • Esterification and Cracking: HEF reacts with anhydrides to form esters, which thermally dissociate into N-vinylformamide and diacids. Adapting this process could involve ethylating HEF to yield N-Ethyl-N-(1-hydroxyethyl)formamide.

Table 1: Hypothetical Industrial Synthesis Pathway

StepReactantsConditionsProduct
1Acetaldehyde, Formamide80°C, Basic CatalystHydroxyethyl Formamide (HEF)
2HEF, Ethylating Agent60°C, Acid CatalystN-Ethyl-N-(1-hydroxyethyl)formamide

Chemical Reactivity and Applications

Reaction Pathways

The compound’s bifunctional nature enables diverse transformations:

  • Oxidation: The hydroxyethyl group oxidizes to a ketone (e.g., using KMnO₄), forming N-Ethyl-N-(1-oxoethyl)formamide.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the formamide to a secondary amine.

  • Polymerization: As a monomer, it could copolymerize with vinyl monomers, enhancing polymer hydrophilicity.

Pharmaceutical Intermediates

Hydroxyethyl formamides are metabolized in vivo, as seen in studies of N,N-diethylformamide derivatives. N-Ethyl-N-(1-hydroxyethyl)formamide may serve as a metabolite or prodrug, though toxicological data are lacking.

Material Science Applications

In polymer chemistry, hydroxyethyl groups improve solubility and thermal stability. For example, poly(N-vinylformamide) derivatives exhibit high water absorption, useful in hydrogels . Incorporating ethyl groups could modulate these properties for specialized coatings or adhesives.

Comparative Analysis with Analogous Compounds

Table 2: Properties of N-Ethyl-N-(1-hydroxyethyl)formamide vs. Analogues

CompoundPolarityBoiling PointToxicityApplications
N,N-Dimethylformamide (DMF)High153°CReproductiveSolvent, Polymer Synthesis
N-Ethyl-N-(1-hydroxyethyl)formamideModerate~200°C (est.)UnknownPharmaceutical Intermediates
N-(2-Hydroxyethyl)formamideHigh185°CLowCosmetics, Drug Delivery

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